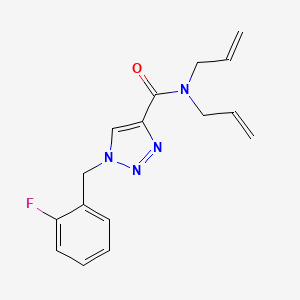
2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a benzoxazole derivative that has been synthesized through a multi-step process, and its unique structure has led to its investigation as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. It has also been shown to interact with amyloid-beta plaques in the brain, which may be responsible for its potential use as an imaging agent.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells. It has also been shown to interact with amyloid-beta plaques in the brain, which may be responsible for its potential use as an imaging agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been investigated as an imaging agent, which could be useful for detecting amyloid-beta plaques in the brain. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to develop it as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an imaging agent for detecting amyloid-beta plaques in the brain. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of 2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide involves a multi-step process that begins with the reaction of 2-amino-5-nitrophenol with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-5-nitrophenol. This compound is then reacted with 3-phenylpropanol to form 2-(3-phenylpropyl)-5-nitrophenyl carbonate, which is reduced to 2-(3-phenylpropyl)-5-aminophenyl carbonate. The final step involves the reaction of this compound with tetrahydro-2H-pyran-4-yl isocyanate to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-(3-phenylpropyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-benzoxazole-5-carboxamide has been investigated for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, and has been studied as a potential therapeutic agent for various diseases such as Alzheimer's and Parkinson's. It has also been investigated as a potential imaging agent for detecting amyloid-beta plaques in the brain.
Eigenschaften
IUPAC Name |
N-(oxan-4-yl)-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-22(23-18-11-13-26-14-12-18)17-9-10-20-19(15-17)24-21(27-20)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-10,15,18H,4,7-8,11-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQRZXZUXNJDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC3=C(C=C2)OC(=N3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4980532.png)
![4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4980548.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B4980561.png)

![N-[4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B4980578.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4980592.png)
![6-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4980600.png)

![5-({[4-(aminocarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4980617.png)
![N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4980629.png)
![N-methyl-1-[3-(4-morpholinyl)propyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4980633.png)
![2-[2-(benzylamino)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-oxoethyl]acetamide](/img/structure/B4980655.png)